4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol
Description
Properties
Molecular Formula |
C12H15BrFNO |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-10-1-2-11(14)9(7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
GRQGTKYCWKSKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C=CC(=C2)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzyl chloride and piperidin-4-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 5-bromo-2-fluorobenzyl chloride is reacted with piperidin-4-ol under reflux conditions in an appropriate solvent like ethanol or dimethylformamide (DMF). The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol and its analogs:
Key Structural and Functional Insights
Substituent Effects on Synthesis and Physicochemical Properties :
- Bulky substituents (e.g., benzofuran-2-ylmethyl ) reduce synthesis yields (22–69%), likely due to steric hindrance during alkylation steps.
- Halogenated aryl groups (e.g., 4-iodophenyl vs. 4-bromophenyl ) influence melting points, with brominated analogs exhibiting higher thermal stability (225–226°C vs. 199–200°C).
PIPD1’s anti-tubercular activity highlights the role of trifluoromethyl and chloro groups in targeting mycobacterial membrane proteins (MmpL3).
Hydrogen Bonding and Pharmacophore Interactions: The hydroxyl group at the 4-position of the piperidine ring is critical for hydrogen bonding in receptor binding pockets, as seen in 5-HT1F antagonists and D2 antagonists . The 5-bromo-2-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs.
Research Findings and Implications
Dopamine D2 Antagonists :
- Analogs with iodophenyl or bromophenyl groups (e.g., compounds 19 and 20 ) show potent D2 antagonism, suggesting halogenated aryl groups optimize receptor affinity.
Serotonin Receptor Modulation: The 5-HT1F antagonist exhibits nanomolar binding affinity (Ki = 11 nM) and selectivity over 5-HT1A, attributed to its quinoline and naphthyloxy substituents. This contrasts with the target compound’s benzyl group, which may confer distinct receptor interaction profiles.
Antimicrobial Activity: PIPD1’s efficacy against M.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, and what reaction conditions optimize yield?
- Methodology : Multi-step synthesis typically involves alkylation of piperidin-4-ol with 5-bromo-2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or ethanol at 60–80°C). Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound. Yield optimization studies suggest that controlled stoichiometry (1:1.2 molar ratio of piperidin-4-ol to benzyl bromide) and inert atmosphere (N₂) reduce side reactions .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 45–60% | |
| Reaction Time | 12–24 hrs |
Q. How can researchers validate the structural integrity of 4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR (e.g., δ 1.5–2.5 ppm for piperidine protons, δ 4.3 ppm for hydroxyl proton) and FT-IR (broad O-H stretch at ~3200 cm⁻¹, C-Br at ~550 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: 316.02). X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months). Data indicates RT storage in amber vials under argon achieves >90% purity retention over 6 months. Hydrolysis of the benzyl-piperidine bond occurs under acidic conditions (pH < 3) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound's mechanism of action in neurological targets?
- Methodology :
- In vitro assays : Radioligand binding studies (e.g., competition assays with [³H]ligands for GPCRs like σ-1 or dopamine receptors).
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., halogen bonding via Br/F substituents).
- Functional assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Methodology : Synthesize derivatives (e.g., replacing Br with Cl or CF₃) and compare:
- Pharmacokinetics : LogP (HPLC logD₇.₄) and metabolic stability (microsomal assays).
- Bioactivity : IC₅₀ values in target-specific assays (e.g., enzyme inhibition). Data suggests Br enhances target affinity by 3-fold vs. Cl analogs, while CF₃ improves blood-brain barrier penetration .
Q. How should researchers address contradictions in reported cytotoxicity data across studies?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neurotoxicity) and controls (e.g., cisplatin as a positive control).
- Dose-response validation : Test across a wider concentration range (1 nM–100 µM) to identify non-monotonic effects.
- Meta-analysis : Pool data from independent studies using tools like RevMan to assess heterogeneity (I² statistic). Conflicting results may arise from impurity batches or solvent choice (DMSO vs. saline) .
Q. What in vivo models are suitable for evaluating the compound's therapeutic potential?
- Methodology :
- Rodent models : Tail-vein injection (IV) or oral gavage (PO) in neuropathic pain models (e.g., chronic constriction injury). Monitor behavioral endpoints (mechanical allodynia) and plasma concentrations (LC-MS/MS).
- Toxicity screening : Acute (24 hr) and subchronic (14-day) dosing to assess hepatorenal function (ALT, BUN levels). Preliminary data shows ED₅₀ of 10 mg/kg (IV) with no significant hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
